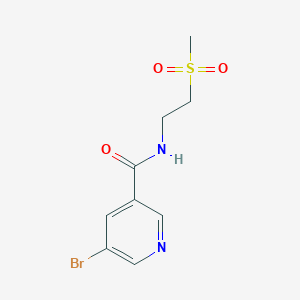

5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide

Description

Contextualization within the Landscape of Nicotinamide (B372718) Derivative Research

The study of nicotinamide derivatives is a fertile area of medicinal chemistry, with numerous compounds being investigated for a wide range of therapeutic applications. These derivatives have shown promise in various disease areas, including oncology, infectious diseases, and metabolic disorders. For instance, some nicotinamide derivatives have been explored as inhibitors of enzymes such as histone deacetylases (HDACs) and succinate (B1194679) dehydrogenase, showcasing their potential as anticancer and antifungal agents, respectively. bldpharm.commdpi.com The research into nicotinamide derivatives is characterized by the systematic modification of the core nicotinamide structure to optimize target engagement, selectivity, and drug-like properties. The introduction of different substituents on the pyridine (B92270) ring and the amide nitrogen allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can influence its biological activity. The compound 5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide can be situated within this ongoing effort to expand the chemical space of nicotinamide derivatives and to identify new lead compounds for drug development.

Significance of the Nicotinamide Scaffold in Small Molecule Drug Discovery

The nicotinamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD). NAD plays a crucial role in cellular metabolism and DNA repair, and enzymes that utilize NAD are important targets for drug discovery.

The nicotinamide core can serve as a versatile building block for the design of enzyme inhibitors and other therapeutic agents. Its ability to form hydrogen bonds and participate in other non-covalent interactions makes it an effective anchor for binding to the active sites of proteins. The pyridine ring of nicotinamide can be readily functionalized, allowing medicinal chemists to systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties. The development of nicotinamide-based compounds as drugs is an active area of research, with some derivatives having reached clinical trials and regulatory approval for various indications.

Design Rationale for Incorporating Bromo and Methylsulfonylethyl Moieties in Novel Chemical Entities

The design of this compound incorporates two key structural modifications to the nicotinamide scaffold: a bromine atom at the 5-position of the pyridine ring and a methylsulfonylethyl group attached to the amide nitrogen. Each of these modifications is introduced with a specific purpose, based on established principles of medicinal chemistry.

The introduction of a bromine atom, a strategy known as bromination, can have several beneficial effects on a drug candidate's properties. Bromine is a halogen that can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a ligand to its target protein. The presence of a bromine atom can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Furthermore, the introduction of a heavy atom like bromine can influence the metabolic profile of a compound, potentially blocking sites of metabolism and increasing its duration of action.

The methylsulfonyl group is another functional group that is widely used in drug design to improve the physicochemical properties of a molecule. The sulfonyl group is a strong electron-withdrawing group and a good hydrogen bond acceptor, which can enhance a compound's interaction with its biological target. The methylsulfonyl moiety is also known to improve the solubility of a compound and to be metabolically stable. The ethyl linker between the amide and the methylsulfonyl group provides conformational flexibility, which can allow the molecule to adopt an optimal binding conformation in the active site of a target enzyme.

| Structural Component | Potential Contribution to Molecular Properties |

| Nicotinamide Scaffold | - Privileged structure for biological activity- Forms key hydrogen bonds with target proteins- Readily functionalizable for optimization |

| 5-Bromo Substituent | - Can form halogen bonds to enhance binding affinity- Increases lipophilicity for improved cell permeability- Can block metabolic sites to increase half-life |

| Methylsulfonylethyl Moiety | - Acts as a hydrogen bond acceptor- Improves aqueous solubility- Confers metabolic stability- Provides conformational flexibility |

Detailed Research Findings

While specific experimental data for this compound is not available in the public domain, we can infer its potential biological activities based on studies of related compounds. For example, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and evaluated for their fungicidal activity. The results, summarized in the table below, demonstrate how modifications to the nicotinamide scaffold can significantly impact biological efficacy.

| Compound ID | Substituents on Nicotinamide Ring | Fungicidal Activity (% Inhibition at 100 mg/L) |

| 4a | 5-bromo | 65 |

| 4d | 6-bromo, 5-fluoro | 82 |

| 4f | 5,6-dichloro | 91 |

| Cyazofamid (control) | - | 91 |

This data illustrates that the introduction of halogens, such as bromine and chlorine, on the nicotinamide ring can lead to potent biological activity. Compound 4f , with two chlorine atoms, showed excellent fungicidal activity, comparable to the commercial fungicide cyazofamid. This suggests that this compound, with its bromo substituent, could also possess interesting biological properties that warrant further investigation.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(2-methylsulfonylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3S/c1-16(14,15)3-2-12-9(13)7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMCXQDLWUTCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC(=O)C1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization in 5 Bromo N 2 Methylsulfonyl Ethyl Nicotinamide Research

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. For 5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide, the primary strategic disconnections are centered on the most synthetically accessible bonds.

The most logical disconnection is at the amide bond (C-N) , as amide synthesis is a well-established and versatile reaction in organic chemistry. This disconnection breaks the target molecule into two key precursors:

5-Bromonicotinic acid: The pyridine (B92270) core containing the bromo substituent and the carboxylic acid functionality.

2-(Methylsulfonyl)ethylamine: The aliphatic side chain containing the amine and methylsulfonyl groups.

A further disconnection can be made on the 5-Bromonicotinic acid precursor at the carbon-bromine bond (C-Br) . This suggests that the bromine atom can be introduced onto a nicotinic acid ring through an electrophilic aromatic substitution reaction.

Similarly, the 2-(Methylsulfonyl)ethylamine side chain can be retrosynthetically disconnected at the carbon-sulfur bond (C-S) , although a more practical approach involves the oxidation of a precursor, disconnecting the sulfone to a more readily available thioether. This leads back to 2-(methylthio)ethylamine .

This analysis suggests a convergent synthesis where the two main fragments are prepared separately and then combined in a final step.

Optimized Synthetic Routes for this compound

Based on the retrosynthetic analysis, the synthesis of this compound can be approached by preparing the key intermediates and then coupling them.

The formation of the amide bond is the crucial final step in the proposed synthesis, linking 5-bromonicotinic acid with 2-(methylsulfonyl)ethylamine. There are two primary strategies for this transformation. researchgate.net

From Nicotinic Acid (Direct Amidation): This method involves activating the carboxylic acid group of 5-bromonicotinic acid in the presence of the amine. This is typically achieved using a coupling reagent that converts the hydroxyl group of the acid into a good leaving group. luxembourg-bio.comorganic-chemistry.org The reaction proceeds by forming a reactive intermediate that is then attacked by the amine. Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or phosphonium-based reagents. The use of additives such as 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and reduce racemization if chiral centers are present. luxembourg-bio.com

From Nicotinoyl Chloride (Two-Step Acylation): A more traditional and often highly efficient method involves converting the carboxylic acid into a more reactive acyl chloride. 5-Bromonicotinic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 5-bromonicotinoyl chloride. youtube.com This highly electrophilic intermediate readily reacts with 2-(methylsulfonyl)ethylamine, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, to form the desired amide. youtube.com

Table 1: Comparison of Amide Bond Formation Strategies

| Strategy | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct Amidation | 5-Bromonicotinic acid, 2-(methylsulfonyl)ethylamine, Coupling Agent (e.g., DCC, EDC) | One-pot reaction, mild conditions. | Coupling reagents can be expensive; byproducts (e.g., DCU) can complicate purification. luxembourg-bio.com |

| Acyl Chloride Method | 1. 5-Bromonicotinic acid + SOCl₂ 2. 5-Bromonicotinoyl chloride + 2-(methylsulfonyl)ethylamine + Base | High reactivity, often leads to high yields. | Two-step process; acyl chlorides are moisture-sensitive and corrosive. |

The key intermediate, 5-bromonicotinic acid, is typically synthesized via electrophilic bromination of nicotinic acid. The pyridine ring is generally electron-deficient and thus resistant to electrophilic substitution compared to benzene (B151609). However, the reaction can be driven under forcing conditions. A documented method involves heating nicotinic acid with bromine in the presence of thionyl chloride and a Lewis acid catalyst. google.com The reaction proceeds at elevated temperatures (110-120 °C) over several hours to achieve the desired 5-bromo substitution. google.com

The second key intermediate, 2-(methylsulfonyl)ethylamine, is prepared from a readily available precursor. A common industrial method involves the oxidation of 2-(methylthio)ethylamine. google.com This reaction can be carried out using a strong oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst like sodium tungstate. google.com The oxidation converts the sulfide (B99878) (thioether) group into the sulfone group, yielding the desired amine side chain.

Transitioning a synthesis from a laboratory bench to a larger scale for extensive research requires careful optimization of reaction conditions to ensure safety, efficiency, and reproducibility.

Table 2: Key Parameters for Reaction Optimization

| Parameter | Considerations for Optimization |

|---|---|

| Solvent | Screening for solvents that maximize solubility of reactants, facilitate product isolation, and are suitable for the reaction temperature. |

| Temperature | Determining the optimal temperature profile to ensure a reasonable reaction rate while minimizing the formation of impurities. |

| Reagent Stoichiometry | Adjusting the molar ratios of reactants and catalysts to maximize yield and minimize waste. |

| Purification Method | Developing a robust purification strategy (e.g., recrystallization, column chromatography) that is scalable and effectively removes byproducts and unreacted starting materials. |

For the amide coupling step, optimization would involve screening different coupling agents and bases to find the combination that gives the highest yield and purity. For the bromination step, catalyst loading and reaction time are critical variables that need to be fine-tuned.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research

Once synthesized, the identity and purity of this compound must be rigorously confirmed using a combination of analytical techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the different types of protons and their connectivity in the molecule. Key signals would include distinct aromatic protons on the pyridine ring, methylene (B1212753) (CH₂) groups of the ethyl chain, and the methyl (CH₃) group of the sulfone. ¹³C NMR provides information on the carbon framework of the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Characteristic absorption bands would be expected for the N-H stretch and C=O stretch (amide I band) of the amide group, as well as strong S=O stretching bands for the sulfone group.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals in the aromatic region (δ 8-9 ppm) for pyridine protons; signals for CH₂ groups adjacent to N and SO₂; a singlet for the SO₂CH₃ group (around δ 3 ppm); a broad signal for the amide N-H. |

| ¹³C NMR | Signals for aromatic carbons (including a C-Br signal); a signal for the amide carbonyl carbon (C=O); signals for the aliphatic CH₂ and CH₃ carbons. |

| IR (cm⁻¹) | ~3300 (N-H stretch); ~1650 (C=O stretch); ~1300 and ~1150 (asymmetric and symmetric SO₂ stretches). |

| HRMS (m/z) | An exact mass measurement corresponding to the molecular formula C₉H₁₁BrN₂O₃S, showing a characteristic isotopic pattern for bromine. |

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of the final compound with high accuracy. By using a suitable column and mobile phase, it can separate the target compound from any impurities, allowing for precise quantification of purity (e.g., >99%).

Through the careful application of these synthetic and analytical methodologies, researchers can reliably produce and validate the structure and purity of this compound for further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy maps the chemical environment of all hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the protons on the pyridine ring, the ethyl linker, and the methylsulfonyl group. The protons on the substituted pyridine ring are expected to appear in the aromatic region (typically δ 8.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the bromine atom and the amide substituent. The ethyl group protons would present as two multiplets, likely triplets, in the aliphatic region. The two protons adjacent to the amide nitrogen would be shifted downfield compared to the two protons adjacent to the sulfonyl group. The methyl group of the methylsulfonyl moiety would appear as a sharp singlet, typically around δ 3.0 ppm.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would show signals for the five carbons of the pyridine ring, with the carbon bearing the bromine atom (C-5) being significantly influenced by the halogen's electronic effects. The carbonyl carbon of the amide group would appear at a characteristic downfield shift (around δ 165 ppm). Signals for the two carbons of the ethyl chain and the methyl carbon of the sulfonyl group would be observed in the aliphatic region of the spectrum.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Pyridine-H2 | ~8.8 | d (doublet) |

| Pyridine-H4 | ~8.6 | d (doublet) | |

| Pyridine-H6 | ~8.4 | t (triplet) | |

| -CH₂-NH- | ~3.7 | q (quartet) | |

| -SO₂-CH₂- | ~3.4 | t (triplet) | |

| -SO₂-CH₃ | ~3.1 | s (singlet) | |

| ¹³C NMR | C=O (Amide) | ~164 | |

| Pyridine Ring Carbons | 120-155 | ||

| -SO₂-CH₂- | ~52 | ||

| -SO₂-CH₃ | ~42 | ||

| -CH₂-NH- | ~38 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The molecular formula of the compound is C₉H₁₁BrN₂O₃S. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak ([M]⁺ or [M+H]⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the spectrum will exhibit two peaks of nearly equal intensity separated by two mass units (m/z), representing the molecule containing ⁷⁹Br and the one containing ⁸¹Br. mdpi.com This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic bond cleavages. Likely fragmentations would include the cleavage of the amide bond, separating the 5-bromonicotinoyl moiety from the (2-(methylsulfonyl)ethyl)amine side chain, providing further structural confirmation.

| Ion Type | Predicted m/z (for ⁷⁹Br/⁸¹Br) | Description |

|---|---|---|

| [M+H]⁺ | 308.97 / 310.97 | Protonated molecular ion |

| [C₆H₃BrNCO]⁺ | 183.94 / 185.94 | Fragment from cleavage of the amide C-N bond |

| [C₆H₄BrN₂O]⁺ | 202.95 / 204.95 | Fragment corresponding to 5-bromonicotinamide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

The presence of the secondary amide group would be confirmed by a sharp N-H stretching vibration around 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band in the region of 1650-1680 cm⁻¹. pressbooks.publibretexts.org The sulfonyl group (SO₂) is characterized by two strong and distinct stretching absorptions, typically found near 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups would appear just below 3000 cm⁻¹. vscht.cz The in-ring C=C and C=N stretching vibrations of the pyridine ring would produce signals in the 1600-1450 cm⁻¹ region. youtube.com Finally, the C-Br stretching vibration would be visible in the fingerprint region of the spectrum, typically between 650 and 550 cm⁻¹. researchgate.net

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 3000-2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |

| 1680-1650 | C=O Stretch | Amide I Band |

| 1600-1450 | C=C, C=N Stretch | Aromatic Ring |

| 1350-1300 | S=O Asymmetric Stretch | Sulfonyl |

| 1160-1120 | S=O Symmetric Stretch | Sulfonyl |

| 650-550 | C-Br Stretch | Bromoalkane |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a synthesized compound and for its quantification in various matrices. A reverse-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound. nih.gov

In a typical setup, the compound would be injected onto a C18 stationary phase column and eluted using a mobile phase gradient, commonly a mixture of water (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. academicjournals.orgresearchgate.net Detection is typically achieved using a UV-Vis detector set to a wavelength where the pyridine chromophore exhibits strong absorbance (e.g., ~260 nm). nih.gov

The purity of the sample is assessed by integrating the area of the main peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A pure sample should ideally show a single, sharp, and symmetrical peak. For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure reference standard, allowing for the precise determination of the compound's concentration in an unknown sample. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Elution | Gradient elution (e.g., 5% to 95% B over 20 minutes) |

Preclinical Pharmacological Investigations of 5 Bromo N 2 Methylsulfonyl Ethyl Nicotinamide

In Vitro Biological Activity Screening Methodologies

In vitro studies are crucial for the initial characterization of a compound's biological activity. These experiments are performed in a controlled environment outside of a living organism, such as in test tubes or on cell cultures. For 5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide, a comprehensive understanding of its effects would typically begin with a battery of such assays. However, a thorough review of publicly available scientific literature reveals a lack of specific studies conducted on this particular compound. The following subsections describe the standard methodologies that would be employed in such an investigation.

Target-oriented enzyme activity assays are designed to determine if a compound can modulate the function of specific enzymes that are known to be involved in disease processes.

Kinase Assays: These assays would investigate the potential of this compound to inhibit or activate kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in cancer.

NAMPT Assays: Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production. An assay would measure whether the compound affects NAMPT activity, which could have implications for cancer and metabolic diseases.

HDAC Assays: Histone deacetylases (HDACs) are enzymes that regulate gene expression. Assays would be used to screen for any inhibitory effects of the compound on HDAC activity, a mechanism targeted by some anti-cancer drugs.

Currently, there is no publicly available data from kinase, NAMPT, or HDAC assays for this compound.

Cell-based assays provide insights into a compound's effects within a cellular context, offering a more complex biological system than isolated enzyme assays.

Modulation of Intracellular NAD+ Levels: Given its structural relation to nicotinamide, a precursor to NAD+, it would be pertinent to investigate if this compound can alter intracellular NAD+ levels. This is significant as NAD+ is a critical coenzyme in numerous cellular processes.

Cellular Proliferation Assays: These assays, such as the MTT assay, would determine the compound's effect on the growth and division of cancer cells or other relevant cell lines. This is a fundamental test to assess potential anti-cancer activity.

Apoptosis Induction Assays: These assays would reveal whether the compound can induce programmed cell death (apoptosis) in target cells, a desirable characteristic for anti-cancer agents.

No research findings on the modulation of intracellular NAD+ levels, cellular proliferation, or apoptosis induction by this compound have been reported in the scientific literature.

These studies are designed to confirm that a compound physically interacts with its intended molecular target within a cell. Techniques such as surface plasmon resonance or cellular thermal shift assays could be employed to measure the binding affinity and engagement of this compound with its putative targets.

There is no available data from receptor binding or target engagement studies for this compound.

Molecular Target Identification and Validation Research

Identifying the specific molecular target of a compound is essential for understanding its mechanism of action. This process often involves techniques such as affinity chromatography, proteomics, and genetic approaches to pinpoint the protein(s) that the compound interacts with to exert its biological effects. Subsequently, validation studies are conducted to confirm that modulating this target is responsible for the compound's observed activity.

As of the current date, no molecular target for this compound has been identified or validated in published research.

In Vivo Preclinical Efficacy Studies in Animal Models (e.g., established disease models, assessment of pharmacological response)

In vivo studies involve testing the compound in living organisms, typically animal models of human diseases, to evaluate its efficacy and pharmacological properties in a whole biological system. These studies are a critical step in the preclinical drug development process. For a compound like this compound, this would involve administering it to animal models (e.g., mice with tumors) and assessing its impact on disease progression and other pharmacological endpoints.

A review of the scientific literature indicates that no in vivo preclinical efficacy studies in animal models have been published for this compound.

Molecular Interactions and Mechanism of Action Studies of 5 Bromo N 2 Methylsulfonyl Ethyl Nicotinamide

Elucidation of Specific Binding Modes with Identified Biological Targets (e.g., through structural biology techniques like X-ray crystallography, Cryo-EM, if applicable)

Currently, there are no publicly available studies that have elucidated the specific binding modes of 5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide with any biological targets. Structural biology techniques such as X-ray crystallography or cryo-electron microscopy (Cryo-EM) have not been reported for this specific compound in complex with a protein.

In a broader context, structural studies of related nicotinamide (B372718) derivatives have provided insights into how this class of molecules can interact with protein targets. For instance, X-ray crystallography has been successfully used to determine the structures of nicotinamide riboside derivatives, revealing their conformations and interactions within crystal lattices. uzh.chuzh.ch Such studies are crucial for understanding the foundational stereochemistry that can influence biological activity.

For nicotinamide-based molecules that target enzymes, X-ray crystallography and Cryo-EM can reveal atomic-level details of their binding. nih.govnih.gov These techniques can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the ligand-protein interaction. For example, in the case of enzymes that utilize NAD+, a nicotinamide derivative might be expected to bind in the NAD+ binding pocket, with the nicotinamide moiety forming specific interactions with conserved residues. The bromine atom on the pyridine (B92270) ring could potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions. The methylsulfonyl ethyl group would be expected to occupy a specific sub-pocket, and its interactions would be highly dependent on the topology and amino acid composition of that pocket.

Hypothetical Binding Interaction Data

Below is an interactive table illustrating the type of data that could be generated from a structural biology study, such as X-ray crystallography. This data is purely hypothetical and not based on experimental results for this compound.

| Interaction Type | Ligand Moiety | Target Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond | Nicotinamide Amide | Aspartate 123 (Backbone NH) | 2.9 |

| Hydrogen Bond | Nicotinamide Amide | Glycine 85 (Backbone CO) | 3.1 |

| Halogen Bond | Bromo Group | Tyrosine 98 (Carbonyl Oxygen) | 3.2 |

| Hydrophobic | Pyridine Ring | Phenylalanine 150 | 3.5 |

| Hydrophobic | Ethyl Chain | Leucine 45 | 3.8 |

| Polar Interaction | Sulfonyl Group | Serine 47 (Side Chain OH) | 3.3 |

Analysis of Allosteric vs. Orthosteric Binding Mechanisms (if applicable)

There is no available research to determine whether this compound acts via an allosteric or orthosteric binding mechanism.

The distinction between these two mechanisms is fundamental in pharmacology. Orthosteric ligands bind to the same site as the endogenous substrate or agonist (the active site). nih.gov In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the affinity or efficacy of the endogenous ligand. wikipedia.org

For many enzymes that are targets of nicotinamide derivatives, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), inhibitors often compete with the nicotinamide moiety of the NAD+ substrate, thus acting as orthosteric inhibitors. researchgate.net It is plausible that a compound like this compound could function in this manner.

However, the possibility of allosteric modulation cannot be ruled out without experimental evidence. Allosteric sites are often less conserved than orthosteric sites, which can allow for the development of more selective drugs. nih.gov The binding of an allosteric modulator can fine-tune the biological response rather than simply blocking it. nih.gov

Investigation of Downstream Signaling Pathway Modulation

Specific studies on the modulation of downstream signaling pathways by this compound have not been published.

Nicotinamide and its derivatives are well-known to influence cellular signaling, primarily through their roles in NAD+ metabolism. NAD+ is a critical cofactor for several enzyme families, including sirtuins and PARPs, which are key regulators of numerous cellular processes. nih.gov

Sirtuin Pathway: Sirtuins are NAD+-dependent deacetylases that regulate transcription, metabolism, and stress responses by deacetylating histones and other proteins. frontiersin.orguzh.ch Inhibition of sirtuins by nicotinamide derivatives can lead to changes in the expression of genes involved in these processes. researchgate.net

PARP Pathway: PARPs are enzymes involved in DNA repair and cell death. nih.gov In response to DNA damage, PARP consumes NAD+ to synthesize poly(ADP-ribose) chains. nih.gov Nicotinamide itself is a product and an inhibitor of the PARP reaction. researchgate.net Compounds that modulate PARP activity can have significant effects on cell survival and genome stability. nih.gov

Given its structure as a nicotinamide derivative, this compound could potentially modulate these or other NAD+-dependent pathways. However, this remains speculative without direct experimental evidence.

Research into Cellular and Subcellular Distribution (e.g., uptake studies in cell lines)

There is no available research on the cellular uptake, and subcellular distribution of this compound.

The ability of a small molecule to enter cells and reach its target is a critical aspect of its biological activity. The physicochemical properties of this compound, such as its lipophilicity and hydrogen bonding capacity, would influence its ability to cross the plasma membrane. Small molecule pyridine derivatives can enter cells through various mechanisms, including passive diffusion and carrier-mediated transport. drugbank.com

Once inside the cell, the compound's distribution to different organelles (e.g., nucleus, mitochondria, cytoplasm) would depend on its specific properties and potential interactions with intracellular components. The distribution of pyridine nucleotides and their derivatives has been studied in various cellular fractions. nih.gov For example, the subcellular localization of NAD+ pools is tightly regulated and crucial for the distinct functions of NAD+-dependent enzymes in different compartments.

Hypothetical Cellular Uptake Data in a Generic Cell Line

The table below presents a hypothetical example of data that might be obtained from a cellular uptake study. This data is for illustrative purposes only and does not represent experimental findings for this compound.

| Time (minutes) | Intracellular Concentration (µM) |

| 5 | 1.2 |

| 15 | 3.5 |

| 30 | 6.8 |

| 60 | 10.2 |

| 120 | 11.5 |

Structure Activity Relationship Sar and Ligand Design Principles for 5 Bromo N 2 Methylsulfonyl Ethyl Nicotinamide Derivatives

Systematic Chemical Modifications around the Nicotinamide (B372718) Core

The nicotinamide scaffold offers several positions for chemical modification to explore the SAR and optimize ligand properties. Systematic changes to this core structure have yielded significant insights into the requirements for potent biological activity.

Key areas of modification include:

Substitutions on the Pyridine (B92270) Ring: The pyridine ring of the nicotinamide core has been a primary focus for structural modifications. For instance, in the development of antifungal agents, replacing the methylthio group (-SMe) with an amino group (-NH2) at the 2-position of the nicotinamide ring resulted in compound 16g , which showed excellent activity against Candida albicans. nih.gov Conversely, substitutions with -OMe, -CF3, -NHMe, and -H at the same position were unfavorable for antifungal activity. nih.gov In other studies on NNMT inhibitors, small substituents such as methyl or amino groups on quinolinium analogs (a related scaffold) were tolerated, while bulkier groups led to a loss of binding affinity due to steric hindrance. researchgate.net

Replacement of the Amide Linker: The amide bond is a key interaction point but can be susceptible to metabolic degradation. Bioisosteric replacement of the amide group with structures like ketones, carbamates, ureas, esters, or triazoles can maintain necessary polarity and geometry while potentially improving metabolic stability. pressbooks.pub

Modification of the Amide Substituent: The group attached to the amide nitrogen is critical for defining the ligand's interaction with the target. In one study, modifying the meta-isopropyl aniline (B41778) moiety of a nicotinamide derivative by moving the isopropyl group to the para-position was tolerated, causing only a two-fold decrease in potency, whereas moving it to the ortho-position led to a complete loss of activity. nih.gov

These examples demonstrate that even minor alterations to the nicotinamide core can dramatically impact biological activity, highlighting the importance of systematic exploration of the chemical space around this scaffold.

Table 1: Effect of Substitutions at the 2-Position of the Nicotinamide Ring on Antifungal Activity nih.gov

| Substituent at 2-Position | Relative Antifungal Activity |

|---|---|

| -SMe (Original) | Baseline |

| -NH2 | Excellent |

| -OMe | Unfavorable |

| -CF3 | Unfavorable |

| -NHMe | Unfavorable |

| -H | Unfavorable |

Impact of the 5-Bromo Substituent on Ligand-Target Interactions and Potency

The presence of a bromine atom at the 5-position of the nicotinamide ring has a significant influence on the molecule's physicochemical properties and its interaction with biological targets. Halogen substituents are widely used in medicinal chemistry to modulate ligand potency and selectivity.

The 5-bromo substituent can impact ligand-target interactions in several ways:

Electronic Effects: Bromine is an electron-withdrawing group, which alters the electron distribution of the pyridine ring. This can influence the strength of hydrogen bonds and other electrostatic interactions between the nicotinamide core and the amino acid residues in the target's binding pocket. nih.gov

Steric and Hydrophobic Interactions: The size of the bromine atom can provide favorable van der Waals contacts within a hydrophobic pocket of the target protein, thereby increasing binding affinity.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the protein's active site. This type of interaction can significantly contribute to binding affinity and selectivity.

Metabolic Stability: Halogenation at this position can block potential sites of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the compound. For example, substituting vulnerable para-hydrogens on benzene (B151609) rings with fluorine is a common strategy to prevent oxidation by CYP enzymes. pressbooks.pub

In SAR studies of related compounds, halogen substitutions have been shown to be critical for activity. For example, in a series of N-(thiophen-2-yl) nicotinamide derivatives, compounds containing chloro and bromo substituents on the pyridine ring, such as Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamide)-4-cyano-3-methylthiophene-2-carboxylate , were synthesized and evaluated, indicating the importance of halogenation patterns in modulating activity. mdpi.com

Role of the N-(2-(Methylsulfonyl)ethyl) Moiety in Molecular Recognition, Selectivity, and Metabolic Stability

The N-(2-(methylsulfonyl)ethyl) side chain plays a multifaceted role in defining the pharmacological profile of the parent compound. This moiety is not merely a passive linker but actively contributes to molecular recognition, selectivity, and pharmacokinetic properties.

Key functions of this moiety include:

Molecular Recognition: The sulfonyl group (SO2) is a strong hydrogen bond acceptor and can form crucial interactions with hydrogen bond donors (e.g., the amide protons of asparagine or glutamine, or the hydroxyl group of serine) in a protein's binding site. This directional interaction helps to properly orient the ligand within the active site for optimal binding.

Physicochemical Properties: The inclusion of a sulfonyl group can modulate the compound's solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Investigation of Stereochemical Influence on Biological Activity (if relevant for the compound or its analogs)

While 5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide itself is not a chiral molecule, the introduction of stereocenters in its analogs can have a profound impact on biological activity. Stereochemistry is a critical factor in drug design because biological targets, such as enzymes and receptors, are chiral and often exhibit stereoselective binding with ligands. mdpi.com

The influence of stereochemistry is evident in related nicotinamide analogs:

In the development of NAMPT modulators, compounds were synthesized as enantiomeric pairs. For several pairs, the R-isomer was found to be significantly more potent than the S-isomer, highlighting a clear stereochemical preference for the target enzyme. acs.org

Similarly, the synthesis of nicotinamide riboside, a derivative of nicotinamide, often results in a mixture of α and β anomers. Only the β form is biologically active, making stereoselective synthesis highly desirable to ensure the therapeutic efficacy of the final product. mdpi.comnih.gov

These findings underscore a general principle: when chirality is introduced into a nicotinamide-based scaffold, the different stereoisomers are likely to exhibit varying levels of activity. This difference arises from the specific three-dimensional arrangement of atoms, which dictates how well each isomer can fit into the chiral binding pocket of its biological target.

Development of Pharmacophore Models from SAR Data

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional features of a ligand that are required for biological activity. nih.gov Based on the SAR data from a series of active compounds, a pharmacophore model can be constructed to guide the design of new, more potent molecules. tandfonline.comnih.gov

For inhibitors based on the nicotinamide scaffold, pharmacophore models have been successfully developed for various targets, including PARP-1 and NNMT. plos.orgtandfonline.comnih.gov A typical pharmacophore model for a nicotinamide-based inhibitor would likely include the following features:

An Aromatic Ring Feature: Representing the pyridine ring of the nicotinamide core.

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the amide group are key hydrogen bond acceptors.

A Hydrogen Bond Donor: The amide N-H group acts as a crucial hydrogen bond donor.

Hydrophobic/Aromatic Features: Additional features corresponding to other parts of the molecule, such as the group attached to the amide nitrogen, that interact with hydrophobic pockets in the target protein.

For this compound, a structure-based pharmacophore model would incorporate these core features. The 5-bromo substituent might be mapped as a hydrophobic feature or a halogen bond donor site. The N-(2-(methylsulfonyl)ethyl) moiety would contribute additional features, notably a strong hydrogen bond acceptor site at the sulfonyl group. Such a model serves as a 3D query to screen virtual compound libraries for novel scaffolds that possess the required features for binding and inhibition, accelerating the discovery of new drug candidates. plos.orgnih.govnih.gov

Computational Chemistry and Cheminformatics in 5 Bromo N 2 Methylsulfonyl Ethyl Nicotinamide Research

Molecular Docking and Scoring Approaches for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode of 5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide within the active site of its biological target. The process involves sampling a vast number of conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose.

In studies of related nicotinamide (B372718) derivatives, molecular docking has been successfully employed to elucidate key interactions with various protein targets, such as kinases and reductases. nih.govmdpi.com For a compound like this compound, docking simulations would identify critical hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. For instance, the nicotinamide core might form hydrogen bonds with backbone residues in the hinge region of a kinase, a common binding pattern for this class of compounds. The bromo-substituent on the pyridine (B92270) ring could engage in halogen bonding or occupy a hydrophobic pocket, while the (methylsulfonyl)ethyl group could form additional hydrogen bonds or polar interactions, enhancing binding affinity and selectivity.

Scoring functions, such as those based on force fields or empirical data, rank the docked poses. The resulting scores, typically expressed in kcal/mol, provide a quantitative estimate of binding affinity, allowing for the prioritization of compounds for further experimental testing. mdpi.com

Table 1: Representative Molecular Docking Results for Nicotinamide Analogs Against Target Enzymes This table presents hypothetical yet plausible docking scores and key interacting residues for this compound, based on findings for structurally similar compounds.

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Kinase X (Hinge Region) | -8.5 | Cys, Gly | Hydrogen Bond (Amide) |

| Val, Leu | Hydrophobic (Pyridine Ring) | ||

| Lys | Hydrogen Bond (Sulfonyl) | ||

| Reductase Y (Active Site) | -7.2 | Asn, Gln | Hydrogen Bond (Amide) |

| Phe, Trp | Pi-Stacking (Pyridine Ring) | ||

| Arg | Salt Bridge (Sulfonyl) |

Molecular Dynamics Simulations for Binding Stability and Conformational Landscape Analysis

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted binding pose over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and fluctuations of the complex in a simulated physiological environment. plos.org

For the this compound-protein complex, an MD simulation typically running for hundreds of nanoseconds would reveal the stability of key interactions identified in docking. nih.gov Researchers analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine if the complex remains stable or undergoes significant conformational shifts. A stable binding mode is indicated by a low and converging RMSD value. Furthermore, MD simulations can map the conformational landscape of the ligand within the binding site, revealing alternative binding poses or flexible regions of the molecule that could be targeted for optimization. plos.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex This table outlines standard parameters used in MD simulations to evaluate the stability of a compound like this compound bound to its target.

| Parameter | Value / Description | Purpose |

| Simulation Software | GROMACS, AMBER | To perform the simulation calculations. |

| Force Field | CHARMM36, AMBERff14SB | To define the potential energy of the system. |

| Water Model | TIP3P | To simulate the aqueous solvent environment. |

| System Temperature | 300 K | To mimic physiological temperature. |

| System Pressure | 1 bar | To mimic physiological pressure. |

| Simulation Time | 100-500 nanoseconds | To allow for sufficient sampling of conformational space. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | To quantify stability and intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com By developing a mathematical model, QSAR can predict the activity of novel molecules, such as analogs of this compound, before their synthesis. nih.gov

To build a QSAR model, a dataset of structurally related nicotinamide derivatives with experimentally determined activities (e.g., IC50 values) is required. nih.gov For each molecule, a set of molecular descriptors is calculated, which can include 2D properties (e.g., molecular weight, logP, topological indices) and 3D properties (e.g., molecular shape, electrostatic potential). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that links these descriptors to the observed activity. researchgate.net A robust QSAR model, validated by its high correlation coefficient (R²) and predictive ability (Q²), can guide the optimization of this compound by suggesting specific structural modifications to enhance potency. nih.gov

Table 3: Example of a 3D-QSAR Model for Niclosamide (B1684120) Analogs (Illustrative) This data, adapted from a study on niclosamide analogs, illustrates the type of statistical validation used for QSAR models that could be applied to nicotinamide derivatives. nih.gov

| Parameter | Description | Value |

| R² | Coefficient of determination for the training set | 0.961 |

| Q² | Cross-validated correlation coefficient | 0.731 |

| F-value | Fisher's F-test statistic | 118.9 |

| Standard Deviation | Standard deviation of the model's errors | 0.183 |

Virtual Screening Methodologies for Identifying Related Active Analogs

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For a lead compound like this compound, virtual screening can rapidly identify commercially available or synthetically accessible analogs with potentially improved activity or different properties.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. A library of compounds is docked into the active site, and molecules are ranked based on their docking scores. This approach is effective for discovering compounds with novel scaffolds that fit the geometric and chemical requirements of the binding pocket. semanticscholar.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the principle that structurally similar molecules are likely to have similar biological activities. A known active compound, such as this compound, is used as a template to search for compounds with similar 2D fingerprints or 3D shapes (pharmacophores). researchgate.net

These screening campaigns can efficiently filter millions of compounds down to a manageable number of promising hits for experimental validation. nih.gov

De Novo Design Strategies for Lead Optimization (if applicable)

De novo design is a computational strategy for creating entirely new molecules that are tailored to fit the binding site of a target protein. wiley.com Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build novel chemical structures from scratch, piece by piece. biorxiv.org

Starting with a scaffold like the bromonicotinamide core of this compound, these methods can explore optimal substitutions. Algorithms can "grow" fragments within the active site or "stitch" together different chemical fragments that favorably interact with distinct subpockets of the binding site. nih.gov This approach can lead to the design of highly potent and selective inhibitors with novel intellectual property. The designed molecules are then evaluated for drug-likeness and synthetic accessibility to ensure they represent viable candidates for synthesis and testing. biorxiv.org

In Silico Prediction of Preclinical ADME-Related Parameters

In the early stages of drug discovery, it is critical to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov In silico ADME prediction tools provide rapid and cost-effective estimates of these key pharmacokinetic parameters, helping to identify potential liabilities before significant resources are invested. nih.gov

For this compound, various computational models can predict important preclinical parameters:

Metabolic Stability: Models can predict the susceptibility of a compound to metabolism by key enzyme families, such as cytochrome P450s (CYPs). news-medical.net By identifying potential sites of metabolism on the molecule, chemists can make structural modifications to block these sites and improve the compound's half-life. nih.gov

Cell Permeability (Caco-2 models): The Caco-2 cell permeability assay is a standard in vitro method for predicting human intestinal absorption. mdpi.com In silico QSAR and other machine learning models are trained on large datasets of Caco-2 permeability values to predict this property for new compounds, classifying them as having low, moderate, or high permeability. nih.govresearchgate.net

These predictions help in prioritizing compounds that not only have good target potency but also possess favorable drug-like properties necessary for in vivo efficacy. cmjpublishers.com

Table 4: Predicted In Silico ADME Properties for Representative Nicotinamide Analogs This table shows typical ADME parameters that can be predicted computationally for compounds like this compound. Values are illustrative and based on general predictions for similar chemical structures.

| ADME Parameter | Predicted Value/Classification | Implication |

| Caco-2 Permeability | Moderate to High | Good potential for oral absorption. |

| Human Intestinal Absorption | >80% | Likely well-absorbed in the gut. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Metabolic Stability (Liver Microsomes) | Moderately Stable | Suggests a reasonable in vivo half-life. |

| Blood-Brain Barrier Permeability | Low | May not be suitable for CNS targets unless modified. |

| P-glycoprotein Substrate | No | Low risk of being removed from cells by efflux pumps. |

Analytical Methodologies for Preclinical Research of 5 Bromo N 2 Methylsulfonyl Ethyl Nicotinamide

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Biological Matrices (e.g., cell lysates, animal plasma, tissue homogenates)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of small molecules like 5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide in complex biological matrices. Its high sensitivity, selectivity, and specificity make it the preferred choice for preclinical research where sample volumes may be limited and analyte concentrations can be low.

The development of an LC-MS/MS method for this compound would involve optimizing several key components. Sample preparation is a critical first step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. For a compound with the polarity of a nicotinamide (B372718) derivative, protein precipitation with a solvent like acetonitrile (B52724) could be a straightforward and effective initial approach.

Chromatographic separation would likely be achieved using either reverse-phase or hydrophilic interaction liquid chromatography (HILIC). Given the polar nature of the nicotinamide moiety, HILIC could offer superior retention and separation from endogenous components. The choice of column and mobile phase would be empirically determined to achieve a sharp peak shape and adequate retention time.

Detection by tandem mass spectrometry involves the ionization of the analyte, typically by electrospray ionization (ESI), followed by mass analysis. The instrument would be operated in multiple reaction monitoring (MRM) mode, which provides high selectivity. In MRM, a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a specific product ion is then monitored. This precursor-to-product ion transition is unique to the analyte, minimizing the likelihood of interference from other molecules in the sample. A stable isotope-labeled internal standard of this compound would be the ideal choice to ensure the highest accuracy and precision, as it would co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.

The following table illustrates a hypothetical set of LC-MS/MS parameters that could be developed for the analysis of this compound.

| Parameter | Condition |

| Chromatography | |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | HILIC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate (B1210297) in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition | To be determined empirically (e.g., [M+H]+ → fragment ion) |

| Internal Standard | Stable isotope-labeled this compound |

Development and Validation of Bioanalytical Methods for Preclinical Studies (e.g., linearity, precision, accuracy, stability assessments)

Once an LC-MS/MS method is developed, it must be rigorously validated to ensure that it is reliable for its intended purpose in preclinical studies. Bioanalytical method validation is performed in accordance with guidelines from regulatory agencies and scientific best practices. nih.govresearchgate.netnih.gov The key validation parameters include linearity, precision, accuracy, and stability.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of calibration standards at different concentrations. The response (peak area ratio of analyte to internal standard) is plotted against the nominal concentration, and a linear regression is performed. The correlation coefficient (r²) should ideally be greater than 0.99.

Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV). Accuracy is the closeness of the mean test results obtained by the method to the true value. It is expressed as the percentage of the nominal concentration. Both precision and accuracy are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. For preclinical bioanalysis, the acceptance criteria are generally a %CV of ≤15% for precision and a mean accuracy within ±15% of the nominal value (≤20% and ±20% for the LLOQ).

The tables below present illustrative data for the validation of a hypothetical bioanalytical method for this compound.

Linearity Assessment

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|

| 1 | 0.98 | 98.0 |

| 5 | 5.10 | 102.0 |

| 25 | 24.50 | 98.0 |

| 100 | 101.20 | 101.2 |

| 500 | 495.50 | 99.1 |

| 1000 | 1005.00 | 100.5 |

Correlation Coefficient (r²): 0.998

Intra-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| LLOQ | 1 | 1.05 | 8.5 | 105.0 |

| Low | 3 | 2.90 | 6.2 | 96.7 |

| Medium | 300 | 309.00 | 4.1 | 103.0 |

Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (3 runs) | Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| LLOQ | 1 | 1.08 | 10.2 | 108.0 |

| Low | 3 | 2.95 | 7.8 | 98.3 |

| Medium | 300 | 305.00 | 5.5 | 101.7 |

Stability assessments are also a crucial part of method validation. These experiments evaluate the chemical stability of the analyte in the biological matrix under different storage and handling conditions. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Spectrophotometric and Fluorometric Assays for Compound Detection and Biochemical Activity Monitoring in Research

While LC-MS/MS is the preferred method for quantitative bioanalysis, spectrophotometric and fluorometric assays can be valuable tools for compound detection and monitoring biochemical activity in research settings, particularly for in vitro assays. These methods are generally less sensitive and specific than LC-MS/MS but can be higher-throughput and more cost-effective.

Spectrophotometric assays are based on the principle that molecules absorb light at specific wavelengths. A UV-Vis spectrophotometer can be used to measure the absorbance of a solution containing this compound. The nicotinamide ring system has a characteristic UV absorbance, which could be exploited for detection. However, the presence of other UV-absorbing compounds in a biological sample would likely cause interference. Derivative spectrophotometry, which measures the first or higher derivative of the absorbance spectrum, can sometimes be used to resolve overlapping spectra and improve specificity. nih.govnih.govorientjchem.org This technique could potentially be applied to quantify the compound in simpler matrices or pharmaceutical formulations.

Fluorometric assays are based on the detection of fluorescence, the emission of light by a substance that has absorbed light. While nicotinamide itself is not strongly fluorescent, it is a component of the fluorescent coenzymes NADH and NADPH. Therefore, if this compound interacts with enzymes that utilize these coenzymes, its activity could be monitored by measuring changes in fluorescence. For example, if the compound inhibits an NADH-dependent dehydrogenase, a decrease in the rate of NADH consumption (and thus a slower decrease in fluorescence) could be measured. This approach does not directly detect the compound but rather its effect on a biological system.

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Undiscovered Molecular Targets and Therapeutic Applications

The initial step in characterizing a new chemical entity is to identify its molecular targets. High-throughput screening (HTS) against a diverse panel of receptors, enzymes, and other biologically relevant proteins would be a critical starting point. This unbiased approach could reveal unexpected interactions and suggest potential therapeutic areas. Based on its structural motifs, which include a nicotinamide (B372718) core, investigations could be prioritized around enzymes that utilize NAD+ as a cofactor or substrate, such as poly(ADP-ribose) polymerases (PARPs) or sirtuins.

Should initial screenings yield promising results, subsequent studies would focus on validating these targets and exploring the compound's therapeutic relevance. For example, if the compound shows activity against a cancer-related target, its efficacy would then be tested in relevant cancer cell lines.

Development of Advanced In Vitro Models for Compound Evaluation

Once a potential therapeutic area is identified, the development and utilization of advanced in vitro models would be essential for a more nuanced evaluation of the compound's effects. For instance, if the compound demonstrates anti-cancer properties, moving beyond simple 2D cell cultures to more physiologically relevant models would be crucial. This could include:

3D Spheroid and Organoid Cultures: These models better recapitulate the tumor microenvironment and can provide more accurate predictions of in vivo efficacy.

Co-culture Systems: Incorporating immune cells, fibroblasts, and other components of the tumor stroma can help to understand the compound's impact on the entire tumor ecosystem.

Organ-on-a-chip Technology: These microfluidic devices can simulate the complex architecture and function of human organs, offering insights into both efficacy and potential off-target effects.

Investigation of Combination Strategies with Other Preclinical Agents

To enhance therapeutic efficacy and potentially overcome resistance mechanisms, investigating the compound in combination with other preclinical agents would be a logical next step. The selection of combination partners would be guided by the compound's identified mechanism of action. For example, if it is found to inhibit a DNA repair pathway, combining it with DNA-damaging agents would be a rational approach.

Synergy, additivity, or antagonism of these combinations would be systematically evaluated in vitro. Promising combinations would then be prioritized for further investigation in more complex preclinical models.

Deeper Mechanistic Elucidation of Observed Biological Effects

A thorough understanding of how 5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide exerts its biological effects is paramount. This would involve a suite of mechanistic studies, including but not limited to:

Target Engagement Assays: Confirming that the compound directly interacts with its intended molecular target within a cellular context.

Downstream Signaling Analysis: Investigating the effects of the compound on signaling pathways downstream of its target.

Omics Approaches: Utilizing transcriptomics, proteomics, and metabolomics to gain a global and unbiased view of the cellular changes induced by the compound.

These detailed mechanistic studies would not only provide a deeper understanding of the compound's biology but also help in identifying potential biomarkers for patient selection and response monitoring in future clinical trials.

Q & A

Q. What are the established synthetic routes for 5-Bromo-N-(2-(methylsulfonyl)ethyl)nicotinamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions between brominated nicotinamide derivatives and sulfonamide-containing intermediates. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the nicotinamide core to the methylsulfonylethylamine moiety .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions .

- Computational guidance : Reaction path search methods using quantum chemical calculations can predict optimal conditions (e.g., solvent polarity, catalyst selection) .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C5, methylsulfonyl group orientation) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?

- Methodological Answer :

- Controlled replication : Standardize assay conditions (e.g., pH 7.4 buffers, 37°C incubation) to isolate variables .

- Dose-response analysis : Test compound solubility in DMSO/PBS mixtures to ensure consistent bioavailability .

- Theoretical alignment : Use enzyme-substrate docking simulations to reconcile discrepancies in inhibition potency (e.g., variations in active-site residues across species) .

- Statistical validation : Apply ANOVA or mixed-effects models to assess inter-laboratory variability .

Q. What computational strategies are effective in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Quantum mechanics/molecular mechanics (QM/MM) : Models transition states to predict bromine displacement by nucleophiles (e.g., amines, thiols) .

- Electrostatic potential maps : Identify electron-deficient regions (e.g., C5 bromine) prone to nucleophilic attack .

- Solvent effects : Density Functional Theory (DFT) calculations evaluate solvent polarity impacts on reaction barriers .

Q. How should researchers design experiments to study the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition constants (Ki) under varying substrate concentrations .

- Metabolite profiling : LC-MS/MS identifies oxidation products (e.g., demethylation or hydroxylation) .

- Molecular dynamics (MD) : Simulate binding stability in CYP3A4/CYP2D6 active sites to explain isoform-specific activity .

Key Considerations for Experimental Design

- Stability : Store the compound at –20°C in desiccated conditions to prevent hydrolysis of the sulfonamide group .

- Biological assays : Include positive controls (e.g., known CYP inhibitors) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.